N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
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Description
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known for their versatile biological activities They can interact with their targets, leading to various changes in the biological system
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Triazole compounds are known to show diverse pharmacological activities, suggesting they may have various molecular and cellular effects
Biological Activity
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a unique structural framework combining a pyrimidine core with a triazolo-pyridazine moiety and an azetidine ring. The molecular formula is C14H18N6 with a molecular weight of approximately 278.34 g/mol. The presence of multiple nitrogen atoms and heterocycles suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A method reported includes the use of azetidine derivatives and triazole intermediates to form the final product through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo and pyrimidine moieties. For instance:
- Antibacterial Effects : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antifungal Properties : In addition to antibacterial effects, the compound exhibited antifungal activity against various strains of fungi, suggesting a broad-spectrum antimicrobial profile .
Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties:
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect was observed in various cancer cell lines including breast and lung cancers .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in disease processes:
- Phosphodiesterase Inhibition : It has been reported that similar compounds exhibit phosphodiesterase inhibitory activity, which is crucial in regulating intracellular signaling pathways related to inflammation and cancer .
Case Studies
Several case studies have documented the effects of this compound and its analogs:
- Study on Antimicrobial Effects : A study involving a series of azetidine derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency against resistant strains .
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis .
Data Table
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQXEOLYVBWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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